molecular formula C10H13BrN2 B14808726 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B14808726
M. Wt: 241.13 g/mol
InChI Key: INQHQKPARVFTMG-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an amine group at the 4th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core . The bromination and methylation steps can be carried out using bromine and methyl iodide, respectively, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of the amine group at the 4th position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structural feature makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

6-bromo-1-methyl-3,4-dihydro-2H-quinolin-4-amine

InChI

InChI=1S/C10H13BrN2/c1-13-5-4-9(12)8-6-7(11)2-3-10(8)13/h2-3,6,9H,4-5,12H2,1H3

InChI Key

INQHQKPARVFTMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2=C1C=CC(=C2)Br)N

Origin of Product

United States

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